molecular formula C12H13N3O3 B11866293 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide

Cat. No.: B11866293
M. Wt: 247.25 g/mol
InChI Key: MZBNEZHBLHYXMN-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a quinoline derivative known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide typically involves the reaction of anilines with aldehydes, followed by functional group modifications. One common method includes the use of transition-metal catalysis to facilitate the formation of the quinoline scaffold . The reaction conditions often involve molecular oxygen as an oxidant, making the process both economical and environmentally friendly .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Transition-metal catalysts are frequently used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O3/c1-6-3-7-10(9(4-6)18-2)14-5-8(11(7)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

MZBNEZHBLHYXMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)NN

Origin of Product

United States

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